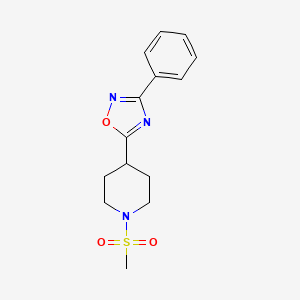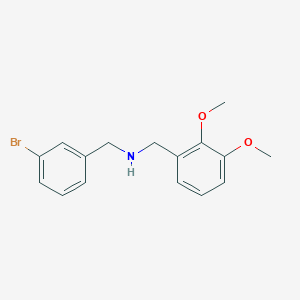
ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate, also known as EBP, is a chemical compound that has been widely studied for its potential use as a pharmaceutical drug. EBP is a member of the piperidine family of compounds and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that this compound can reduce inflammation, promote cell growth and differentiation, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage.
実験室実験の利点と制限
Ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a variety of biological activities. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound can be difficult to purify, and its effects can be difficult to measure in certain experimental systems.
将来の方向性
There are a number of potential future directions for research on ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate. One area of interest is the development of new synthetic methods for producing this compound and related compounds. Another area of interest is the further study of the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, there is interest in exploring the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
合成法
The synthesis of ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate involves a series of chemical reactions that can be performed in a laboratory setting. The most common method for synthesizing this compound involves the reaction of 2-biphenylcarboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting compound is then esterified with ethanol to yield this compound.
科学的研究の応用
Ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential use as a pharmaceutical drug. Studies have shown that this compound has a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been shown to have potential in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)17-12-14-22(15-13-17)20(23)19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANZSXIWBRYRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)

![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)



